1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole is an organic compound that features both bromine and iodine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 2-chloroethyl iodide to form 2-(4-bromophenoxy)ethyl iodide. This intermediate is then reacted with 4-iodo-1H-pyrazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a pyrazole ring.
1-(2-(4-Bromophenoxy)ethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-(4-Bromophenoxy)ethyl)-4-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which can participate in a variety of chemical reactions. The pyrazole ring also provides distinct chemical properties compared to other similar compounds, making it valuable in different research applications.
Properties
Molecular Formula |
C11H10BrIN2O |
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Molecular Weight |
393.02 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4-iodopyrazole |
InChI |
InChI=1S/C11H10BrIN2O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6H2 |
InChI Key |
JUHXPPDLNIIGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C=N2)I)Br |
Origin of Product |
United States |
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